Cas no 2247100-32-7 (2-Thiophenemethanamine, hydriodide (1:1))

2-Thiophenemethanamine, hydriodide (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, hydriodide (1:1)
- 2-ThiophenemethylammoniumIodide
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- Inchi: 1S/C5H7NS.HI/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H
- InChI Key: DGWCCAPYZIQYHH-UHFFFAOYSA-N
- SMILES: C(C1SC=CC=1)N.I
2-Thiophenemethanamine, hydriodide (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T491912-1g |
2-Thiophenemethanamine, hydriodide (1:1) |
2247100-32-7 | ≥99.5% ( 4 Times Purification ) | 1g |
¥1500.90 | 2023-08-31 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3505-1G |
Thiophen-2-ylmethanamine Hydroiodide |
2247100-32-7 | >98.0%(T)(HPLC) | 1g |
¥560.00 | 2024-04-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA3505-1g |
Thiophen-2-ylmethanamine Hydroiodide |
2247100-32-7 | >98.0%LC&T | 1g |
¥560.00 | 2024-08-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3505-5G |
Thiophen-2-ylmethanamine Hydroiodide |
2247100-32-7 | >98.0%(T)(HPLC) | 5g |
¥1990.00 | 2024-04-17 | |
AN HUI ZE SHENG Technology Co., Ltd. | A3505-1G |
2-Thiophenemethanamine, hydriodide |
2247100-32-7 | 98% | 1g |
¥560.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | A3505-5G |
2-Thiophenemethanamine, hydriodide |
2247100-32-7 | 98% | 5g |
¥1990.00 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T491912-250mg |
2-Thiophenemethanamine, hydriodide (1:1) |
2247100-32-7 | ≥99.5% ( 4 Times Purification ) | 250mg |
¥1125.90 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA3505-5g |
Thiophen-2-ylmethanamine Hydroiodide |
2247100-32-7 | >98.0%LC&T | 5g |
¥1990.00 | 2024-08-09 |
2-Thiophenemethanamine, hydriodide (1:1) Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 2-Thiophenemethanamine, hydriodide (1:1)
Introduction to 2-Thiophenemethanamine, hydriodide (1:1) and Its Significance in Modern Chemical Research
2-Thiophenemethanamine, hydriodide (1:1), identified by the CAS number 2247100-32-7, is a compound of considerable interest in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a thiophene ring substituted with a methylamine group and an iodide counterion, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The hydriodide salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The thiophene core is a heterocyclic aromatic ring system that is widely recognized for its presence in numerous biologically active compounds. Its sulfur-containing structure imparts distinct electronic and steric properties, which can be exploited in drug design. In particular, 2-thiophenemethanamine serves as a versatile building block for the development of novel therapeutic agents. The iodine atom in the hydriodide salt not only facilitates handling but also opens up possibilities for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings.
Recent advancements in pharmaceutical research have highlighted the importance of 2-thiophenemethanamine, hydriodide (1:1) in the synthesis of small-molecule drugs. Its incorporation into pharmacophores has been shown to improve binding affinity and selectivity towards target enzymes and receptors. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The structural motif of thiophene methanamine has also been explored in the development of antimicrobial agents, demonstrating its broad applicability.
The compound's stability under various conditions makes it an attractive candidate for industrial applications as well. Researchers have leveraged its properties to develop novel catalytic systems, where it acts as a ligand or intermediate in transition-metal-catalyzed reactions. These reactions are pivotal in the production of fine chemicals and pharmaceuticals, underscoring the compound's role in streamlining synthetic pathways. Moreover, the hydriodide form's compatibility with modern purification techniques enhances its utility in large-scale preparations.
In academic settings, 2-thiophenemethanamine, hydriodide (1:1) has been employed as a scaffold for teaching advanced organic synthesis concepts. Its reactivity allows students to explore diverse reaction mechanisms, including nucleophilic substitution and elimination reactions. The compound's ability to participate in multiple synthetic transformations makes it an excellent tool for designing multi-step syntheses, which are often encountered in real-world drug development scenarios.
The pharmacological potential of 2-thiophenemethanamine derivatives continues to be a focal point of research. Studies have indicated that modifications to the thiophene ring can significantly alter the biological activity of the molecule. For example, introduction of electron-withdrawing or donating groups can fine-tune binding interactions with biological targets. This flexibility has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.
The environmental impact of using CAS no 2247100-32-7 has also been considered in recent years. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. These initiatives align with global trends toward sustainable chemistry practices. By optimizing reaction conditions and employing efficient catalysts, researchers aim to reduce the ecological footprint associated with producing this valuable compound.
Future directions in the study of 2-thiophenemethanamine, hydriodide (1:1) include exploring its role in materials science applications beyond pharmaceuticals. The unique electronic properties of thiophene-based compounds make them promising candidates for organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Investigating its potential as a component in these technologies could open up new avenues for innovation.
In conclusion,2-Thiophenemethanamine, hydriodide (1:1) stands as a testament to the ingenuity of modern chemical research. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore its importance in both academic and industrial contexts. As our understanding of molecular interactions deepens,CAS no 2247100-32-7 will likely continue to play a pivotal role in shaping the future of drug discovery and materials science.
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